![molecular formula C10H6F2N2O3 B2407553 4-[5-(二氟甲基)-1,3,4-恶二唑-2-基]苯甲酸 CAS No. 1282022-66-5](/img/structure/B2407553.png)

4-[5-(二氟甲基)-1,3,4-恶二唑-2-基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” is a compound that has been reported as a potent and selective inhibitor of histone deacetylase 6 . It is a type of difluoromethyl-1,3,4-oxadiazole (DFMO), a class of compounds that have shown significant potential in medicinal chemistry .

Synthesis Analysis

The synthesis of difluoromethyl-1,3,4-oxadiazoles, including “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid”, has been a topic of research. A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

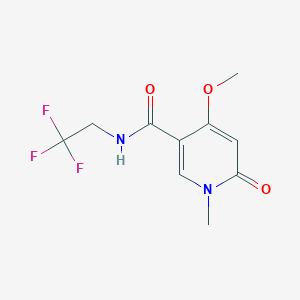

The molecular structure of “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” consists of a benzoic acid moiety attached to a 1,3,4-oxadiazole ring, which in turn is substituted with a difluoromethyl group .科学研究应用

- X–CF₂H 键,其中 X = O、N 或 S: 传统上,X–CF₂H 键是通过与 ClCF₂H 反应形成的。 最近,新型不破坏臭氧层的二氟卡宾试剂使得 X–H 插入成为可能 .

合成中间体和除草剂

“4-[5-(二氟甲基)-1,3,4-恶二唑-2-基]苯甲酸”作为一种有价值的合成中间体。例如:

作用机制

Target of Action

Similar compounds have been found to target enzymes like histone deacetylase 6 (hdac6) .

Mode of Action

It has been suggested that similar compounds inhibit hdac6, a key enzyme involved in cellular processes .

Biochemical Pathways

Hdac6, a potential target of similar compounds, is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events .

Pharmacokinetics

Benzoic acid, a structurally related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Inhibition of hdac6 by similar compounds can lead to changes in gene expression and other cellular processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, temperature and humidity can affect the stability and efficacy of many compounds . .

未来方向

The future directions for “4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid” and similar compounds involve further exploration of their potential in medicinal chemistry. The recent advances made in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

生化分析

Biochemical Properties

It has been found that difluoromethyl-1,3,4-oxadiazoles (DFMOs), a class of compounds to which 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid belongs, are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 (HDAC6) .

Cellular Effects

In terms of cellular effects, 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid has been reported to inhibit HDAC6 . HDAC6 is an enzyme that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves the inhibition of HDAC6 . The compound is capable of inhibiting HDAC6 via a two-step slow-binding mechanism. Crystallographic and mechanistic experiments suggest that the attack of the compound by the difluoromethyl moiety and subsequent ring opening of the oxadiazole yields the deprotonated difluoroacetylhydrazide .

属性

IUPAC Name |

4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-7(12)9-14-13-8(17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNMCIOSDWSVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282022-66-5 |

Source

|

| Record name | 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)

![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)

![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)

![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)

![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)